molecular formula C13H10N2O3 B3057290 2-{(E)-[(4-nitrophenyl)imino]methyl}phenol CAS No. 788-25-0

2-{(E)-[(4-nitrophenyl)imino]methyl}phenol

Cat. No. B3057290
CAS RN: 788-25-0
M. Wt: 242.23 g/mol
InChI Key: OEJXTWLBSDOISG-UHFFFAOYSA-N
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Description

The compound “2-{(E)-[(4-nitrophenyl)imino]methyl}phenol” is a type of Schiff base . The crystal structure of this compound was determined as a mixture of its neutral (OH containing) and zwitterionic (NH containing) forms .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-{(E)-[(4-nitrophenyl)imino]methyl}phenol”, similar compounds have been synthesized and characterized in various studies . For instance, magnetic nanoparticle-supported phenols were synthesized and applied in a one-pot three-component reaction of substituted benzaldehydes, 2-naphthol, and amides for the synthesis of 1-amidoalkyl-2-naphthols .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by FT-IR and X-ray diffraction . The redetermination showed that the title compound has only enol (OH) form because of the lack of the NH stretching vibration in the FT-IR spectrum .

Scientific Research Applications

Solvatochromism and Sensing Applications

A study by (Nandi et al., 2012) explored the solvatochromic properties of certain phenolates, including 2-{(E)-[(4-nitrophenyl)imino]methyl}phenol derivatives. These compounds displayed a reversal in solvatochromism and were utilized as probes for investigating binary solvent mixtures, demonstrating their potential in sensing applications based on solvent-solvent and solute-solvent interactions.

Structural and Packing Analysis

In the study of (Valkonen et al., 2012), crystals of similar N-salicylideneaniline derivatives of 2-{(E)-[(4-nitrophenyl)imino]methyl}phenol were analyzed. Despite minor structural differences, these compounds exhibited varied molecular packing and spatial arrangements, highlighting their significance in the study of crystallography and molecular interactions.

Colorimetric Sensors

Research by (Reena, Suganya, & Velmathi, 2013) focused on synthesizing artificial colorimetric sensors, including a derivative of 2-{(E)-[(4-nitrophenyl)imino]methyl}phenol. These sensors exhibited selective and sensitive detection of fluoride and acetate ions through distinct color changes, indicating their applicability in ion sensing and detection.

Antibacterial and Antioxidant Activities

A study by (Oloyede-Akinsulere, Babajide, & Salihu, 2018) synthesized tridentate substituted salicylaldimines, including a 2-{(E)-[(4-nitrophenyl)imino]methyl}phenol derivative. These compounds were screened for antibacterial and antioxidant activities, providing insights into their potential biomedical applications.

Magnetic Properties and Luminescence

In research conducted by (Wu et al., 2019), dinuclear lanthanide(iii) complexes using 2-[(4-nitrophenyl)imino]methyl-8-hydroxyquinoline were studied for their magnetic and luminescence properties. These findings contribute to the understanding of the magnetic behavior of such complexes, with implications for materials science and photophysical applications.

DNA and Protein Interaction Probes

A study by (Rani et al., 2020) synthesized Schiff base ligands and their metal(II) complexes, including derivatives of 2-{(E)-[(4-nitrophenyl)imino]methyl}phenol. They were evaluated as probes for DNA and plasma proteins, highlighting their potential use in biochemical and medical research.

properties

IUPAC Name

2-[(4-nitrophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJXTWLBSDOISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Nitrophenyl)imino]methyl}phenol

CAS RN

788-25-0
Record name NSC100616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-((4-NITRO-PHENYLIMINO)-METHYL)-PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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